The synthesis of MMB-4en-PINACA involves several key steps. Initially, methyl 1H-indazole-3-carboxylate is subjected to N-alkylation with 5-bromopent-1-ene, followed by hydrolysis to yield a carboxylic acid intermediate. This intermediate is then coupled with methyl L-tert-leucinate to produce the desired compound .
The synthesis can be summarized as follows:
The detailed reaction conditions and reagents used in this synthesis have been documented in various studies, highlighting the complexity and specificity required for successful production .
The molecular structure of MMB-4en-PINACA can be described by its chemical formula . The compound features an indazole core with a carboxamide linker and a terminal alkene group. The structural representation includes:
The molecular weight of MMB-4en-PINACA is approximately 343.45 g/mol, which is significant for its pharmacokinetic properties .
MMB-4en-PINACA undergoes various chemical reactions typical of synthetic cannabinoids. Its primary reactions include:
The understanding of these reactions is crucial for assessing the safety and effects of MMB-4en-PINACA in biological systems.
MMB-4en-PINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of natural cannabinoids like tetrahydrocannabinol:
Pharmacological evaluations indicate that MMB-4en-PINACA exhibits a lower potency compared to its structural analogs like MDMB-4en-PINACA but retains significant activity at cannabinoid receptors .
The physical properties of MMB-4en-PINACA include:
Chemical properties include:
Analytical methods such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy have been employed to characterize these properties .
MMB-4en-PINACA has been primarily identified within the context of drug abuse and forensic science. Its applications include:
The pent-4-en tail (4-pentenyl group) represents a strategic innovation in synthetic cannabinoid receptor agonist (SCRA) design, engineered to circumvent legislative controls while optimizing pharmacological properties. This unsaturated tail features a terminal alkene moiety at the C4 position of the traditional pentyl chain, introducing enhanced metabolic stability and altered receptor binding kinetics. Comparative studies reveal that the 4-pentenyl tail significantly improves CB₁ receptor binding affinity (Kᵢ = 0.72–25 nM) relative to butyl (Kᵢ = 3.1–163 nM) or 4-cyanobutyl (Kᵢ = 5.5–44 nM) tails, as demonstrated in competitive radioligand binding assays [1]. The alkene functionality reduces susceptibility to oxidative metabolism while maintaining optimal chain length for receptor docking, as confirmed by molecular modeling studies that highlight van der Waals interactions with hydrophobic subpockets in the CB₁ binding site [8] [9].
Table 1: Impact of Tail Group Modifications on CB₁ Receptor Binding Affinity
| Tail Group | Representative SCRA | Binding Affinity (Kᵢ, nM) | Relative Potency |
|---|---|---|---|
| Pent-4-en (4-pentenyl) | MDMB-4en-PINACA | 0.17–14 | High |
| Butyl | MMB-4CN-BUTINACA | 5.5–44 | Moderate |
| 4-Cyanobutyl | ADB-4en-PINACA | 3.1–163 | Low-Moderate |
| Pentyl | 5F-MDMB-PINACA | 0.28–39 | High |
MMB-4en-PINACA (methyl valinate derivative) and its tert-leucine counterpart MDMB-4en-PINACA exemplify how subtle head group alterations dramatically influence pharmacological activity. Both compounds share the indazole-3-carboxamide core and pent-4-en tail but differ in their amino acid-derived head groups: MMB-4en-PINACA incorporates the branched-chain methyl valinate ester, while MDMB-4en-PINACA features the sterically hindered methyl 3,3-dimethyl-2-aminobutanoate (tert-leucine ester) group [5] [10]. β-arrestin recruitment assays demonstrate this structural difference results in significantly divergent CB₁ activation profiles, with MDMB-4en-PINACA exhibiting 2.5–3× greater potency (EC₅₀ = 1.88–2.47 nM) than MMB-4en-PINACA analogues [5] [6]. The tert-leucine moiety's enhanced steric bulk promotes stronger hydrophobic interactions with residues in the CB₁ orthosteric pocket (particularly Phe200 and Phe268), explaining its superior receptor affinity [9] [10].
Table 2: Structural and Pharmacological Comparison of Key Analogues
| Structural Feature | MMB-4en-PINACA | MDMB-4en-PINACA |
|---|---|---|
| Head Group | Methyl L-valinate | Methyl L-tert-leucinate |
| Core Structure | Indazole-3-carboxamide | Indazole-3-carboxamide |
| Tail Group | Pent-4-en (4-pentenyl) | Pent-4-en (4-pentenyl) |
| CB₁ EC₅₀ (β-arrestin assay) | 11.5–2293 nM [5] | 1.88–2.47 nM [5] [6] |
| Relative Efficacy (% vs. JWH-018) | ~100% | 221–299% [6] |
The indazole-3-carboxamide scaffold serves as a critical pharmacophore in MMB-4en-PINACA and related SCRAs, providing optimal geometry for CB₁ receptor engagement. Systematic evaluations of 30 structurally diverse SCRAs demonstrate that indazole cores confer significantly higher binding affinity (Kᵢ = 0.17–39 nM) compared to indole (Kᵢ = 0.95–160 nM) or 7-azaindole (Kᵢ = 5.4–271 nM) variants [1] [10]. This superiority stems from:
Illicit synthesis of MMB-4en-PINACA frequently generates transesterification byproducts due to imprecise reaction control and the use of mixed solvent systems. These unintended products arise when:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6